molecular formula C20H25N3OS B3612327 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA

3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA

Cat. No.: B3612327
M. Wt: 355.5 g/mol
InChI Key: CHXMTYGAAZTXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA typically involves the reaction of 2-benzylphenyl isothiocyanate with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives of the benzylphenyl group.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenyl group can engage in π-π interactions with aromatic residues, while the morpholinyl group can form hydrogen bonds with polar residues. These interactions stabilize the compound within the binding site, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]UREA
  • 3-(2-BENZYLPHENYL)-1-[2-(PIPERIDIN-4-YL)ETHYL]THIOUREA
  • 3-(2-BENZYLPHENYL)-1-[2-(PYRROLIDIN-4-YL)ETHYL]THIOUREA

Uniqueness

Compared to similar compounds, 3-(2-BENZYLPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]THIOUREA stands out due to its unique combination of a benzylphenyl group and a morpholinyl group. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-benzylphenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c25-20(21-10-11-23-12-14-24-15-13-23)22-19-9-5-4-8-18(19)16-17-6-2-1-3-7-17/h1-9H,10-16H2,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXMTYGAAZTXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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